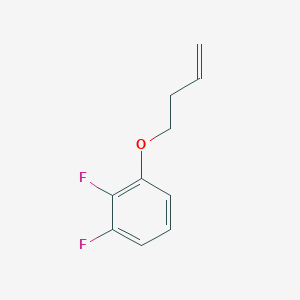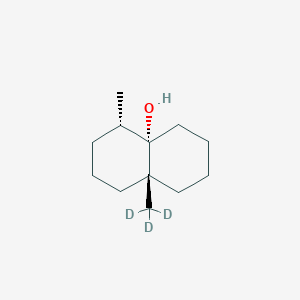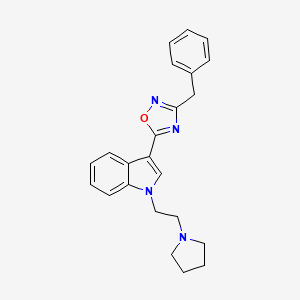![molecular formula C43H51N4O9P B12065014 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(2R,3S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-5-[5-(furan-2-il)-2,4-dioxo-1,3-diazinan-1-il]oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo es un complejo compuesto orgánico con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-[[(2R,3S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-5-[5-(furan-2-il)-2,4-dioxo-1,3-diazinan-1-il]oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas. El proceso generalmente comienza con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales a través de una serie de reacciones químicas. Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar la eficiencia y la escalabilidad de la síntesis, manteniendo al mismo tiempo estrictos estándares de control de calidad. El uso de técnicas analíticas avanzadas, como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS), es esencial para monitorear el progreso de las reacciones y garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones: 3-[[(2R,3S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-5-[5-(furan-2-il)-2,4-dioxo-1,3-diazinan-1-il]oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son facilitadas por la presencia de múltiples sitios reactivos dentro de la molécula.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo implican nucleófilos o electrófilos, dependiendo de los grupos funcionales específicos que se estén apuntando. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr la transformación deseada.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto. Las reacciones de sustitución generalmente dan como resultado el reemplazo de grupos funcionales específicos por otros nuevos, lo que lleva a una variedad diversa de productos.
Aplicaciones Científicas De Investigación
3-[[(2R,3S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-5-[5-(furan-2-il)-2,4-dioxo-1,3-diazinan-1-il]oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo tiene numerosas aplicaciones en la investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología, sirve como una sonda para estudiar varias vías bioquímicas e interacciones. En medicina, tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos y tratamientos. En la industria, se utiliza en la producción de materiales avanzados y productos químicos especiales .
Mecanismo De Acción
El mecanismo de acción de 3-[[(2R,3S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-5-[5-(furan-2-il)-2,4-dioxo-1,3-diazinan-1-il]oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo implica su interacción con objetivos moleculares y vías específicas dentro de las células. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Estas interacciones pueden conducir a varias respuestas celulares, como cambios en la expresión génica, la síntesis de proteínas y la actividad metabólica .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a 3-[[(2R,3S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-5-[5-(furan-2-il)-2,4-dioxo-1,3-diazinan-1-il]oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo incluyen otras moléculas orgánicas complejas con múltiples grupos funcionales y características estructurales similares. Ejemplos incluyen arquitecturas puenteadas con disilano y acetoacetato de etilo .
Singularidad: Lo que diferencia a 3-[[(2R,3S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-5-[5-(furan-2-il)-2,4-dioxo-1,3-diazinan-1-il]oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo de compuestos similares es su combinación única de grupos funcionales y su perfil de reactividad específico. Esta singularidad lo convierte en una herramienta valiosa en diversas aplicaciones de investigación y un candidato prometedor para su posterior estudio y desarrollo.
Propiedades
Fórmula molecular |
C43H51N4O9P |
|---|---|
Peso molecular |
798.9 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H51N4O9P/c1-29(2)47(30(3)4)57(54-25-11-23-44)56-38-26-40(46-27-36(37-14-10-24-52-37)41(48)45-42(46)49)55-39(38)28-53-43(31-12-8-7-9-13-31,32-15-19-34(50-5)20-16-32)33-17-21-35(51-6)22-18-33/h7-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-6H3,(H,45,48,49)/t36?,38-,39+,40+,57?/m0/s1 |
Clave InChI |
GIYAMQBXCQRXJK-LJLDVEEZSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C6=CC=CO6 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C6=CC=CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)





